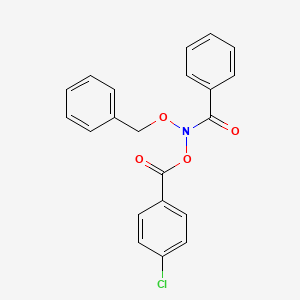
Benzamide, N-((4-chlorobenzoyl)oxy)-N-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-((4-chlorobenzoyl)oxy)-N-(phenylmethoxy)- is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a benzamide core with additional functional groups that may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((4-chlorobenzoyl)oxy)-N-(phenylmethoxy)- typically involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting benzoic acid with an amine under dehydrating conditions.
Introduction of the 4-Chlorobenzoyl Group: This step involves the acylation of the benzamide core using 4-chlorobenzoyl chloride in the presence of a base such as pyridine.
Addition of the Phenylmethoxy Group: The final step is the etherification of the amide nitrogen with phenylmethanol under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylmethoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce benzyl alcohol derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique functional groups.
Medicine: Possible applications in drug development, particularly in designing compounds with anti-inflammatory or anticancer properties.
Industry: Use as a precursor in the manufacture of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-((4-chlorobenzoyl)oxy)-N-(phenylmethoxy)- would depend on its specific biological target. Generally, benzamides can interact with various enzymes or receptors, modulating their activity. The presence of the 4-chlorobenzoyl and phenylmethoxy groups may enhance binding affinity or selectivity towards certain molecular targets, influencing pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound, used widely in medicinal chemistry.
N-(4-chlorobenzoyl)benzamide: Similar structure but lacks the phenylmethoxy group.
N-(phenylmethoxy)benzamide: Similar structure but lacks the 4-chlorobenzoyl group.
Uniqueness
Benzamide, N-((4-chlorobenzoyl)oxy)-N-(phenylmethoxy)- is unique due to the presence of both the 4-chlorobenzoyl and phenylmethoxy groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
220168-45-6 |
|---|---|
Molecular Formula |
C21H16ClNO4 |
Molecular Weight |
381.8 g/mol |
IUPAC Name |
[benzoyl(phenylmethoxy)amino] 4-chlorobenzoate |
InChI |
InChI=1S/C21H16ClNO4/c22-19-13-11-18(12-14-19)21(25)27-23(20(24)17-9-5-2-6-10-17)26-15-16-7-3-1-4-8-16/h1-14H,15H2 |
InChI Key |
CUYGAWYEFLAINT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CON(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


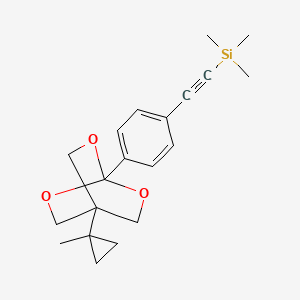
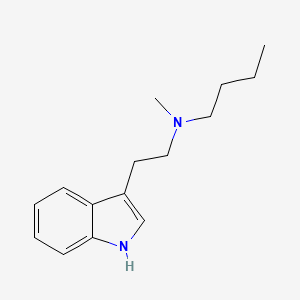

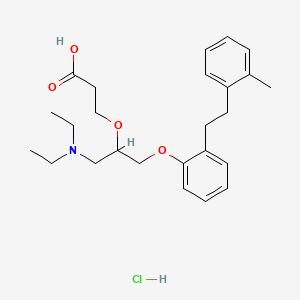
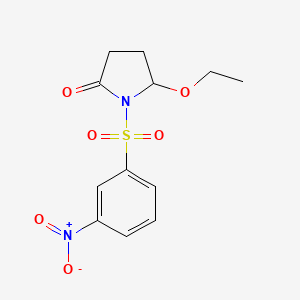
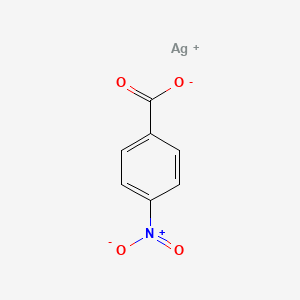
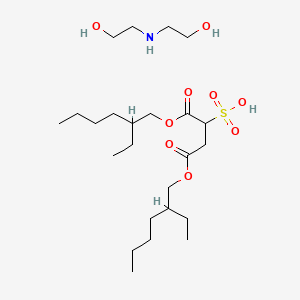
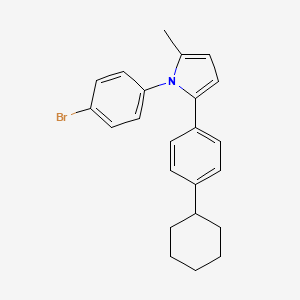
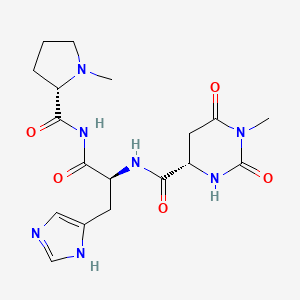
![7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12707452.png)
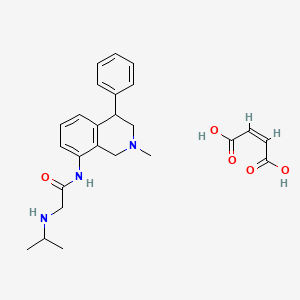
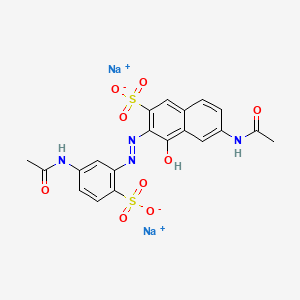
![Ethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate](/img/structure/B12707479.png)

